molecular formula C₁₈H₃₄O₃ B023994 Oxiraneoctanoic acid, 3-octyl-, trans- CAS No. 13980-07-9

Oxiraneoctanoic acid, 3-octyl-, trans-

Cat. No. B023994
CAS RN: 13980-07-9
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-IRXDYDNUSA-N
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Description

Synthesis Analysis

The synthesis of trans-oxiranes, such as oxiraneoctanoic acid, often involves the decarboxylative stereospecific epoxidation of related precursors. For instance, a visible-light-induced synthesis of trans-oxiranes has been accomplished via decarboxylative stereospecific epoxidation of trans-cinnamic acids using aryldiazonium salts, showcasing a method with good functional group tolerability and substrate scope (Chand et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of oxiraneoctanoic acid and similar compounds typically involves understanding the spatial arrangement of atoms within the molecule. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the stereochemistry and conformational preferences of these molecules. Although specific studies on oxiraneoctanoic acid were not found, related research on oxorhenium(V) complexes offers a glimpse into the structural characterization of oxirane-containing compounds and their catalytic applications in epoxidation reactions (Machura et al., 2013).

Chemical Reactions and Properties

Oxiraneoctanoic acid participates in various chemical reactions, leveraging its epoxide group's reactivity. Epoxides are known to undergo ring-opening reactions in the presence of nucleophiles. For example, studies on the stereospecific alkylation of certain dehalogenases by oxirane-2-carboxylate illuminate the mechanistic details of epoxide interactions, demonstrating how the epoxide group's reactivity can be exploited in synthetic pathways (Poelarends et al., 2004).

Scientific Research Applications

Dioxygenase Activity and Enzymatic Studies
The role of dioxygenases in the enzymatic activity involving oxiraneoctanoic acid derivatives was explored by Poelarends et al. (2004), who investigated the stereospecific alkylation of cis-3-chloroacrylic acid dehalogenase by oxirane-2-carboxylate. This research provides insight into the enzyme's catalytic mechanisms and its interaction with oxirane-containing substrates, which could be critical for understanding the biochemical pathways involving oxiraneoctanoic acid derivatives (Poelarends et al., 2004).

Oxylipin Messenger and Plant Defense Signaling
The study by Zhang et al. (2021) on the oxylipin messenger 1-octen-3-ol in kelp Macrocystis pyrifera demonstrates the broader context of oxylipin signaling in plant defense and stress response. While not directly involving oxiraneoctanoic acid, this research underscores the importance of oxylipins, including potential derivatives of oxiraneoctanoic acid, in biological signaling and adaptation mechanisms in both marine and terrestrial plants (Zhang et al., 2021).

properties

IUPAC Name

8-[(2S,3S)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiraneoctanoic acid, 3-octyl-, trans-

CAS RN

13980-07-9
Record name 9,10-Epoxystearic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-EPOXYSTEARIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZ5I3GKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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